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Compound of Interest

Compound Name:
3-(4-Propan-2-ylphenyl)prop-2-

enoic acid

CAS No.: 116373-36-5

Cat. No.: B043905 Get Quote

Executive Summary
4-Isopropylcinnamic acid (CAS: 3368-21-6), also known as p-isopropylcinnamic acid, is a

critical phenylpropanoid intermediate used in the synthesis of pharmaceuticals, including

selective kappa-opioid receptor ligands and metabolic probes for cytochrome P450 enzymes

(e.g., CYP199A4).[1][2][3] Its structural integrity—defined by the trans-alkene geometry and the

para-isopropyl substitution—is pivotal for its biological activity and utility as a chemical building

block.

This guide provides a rigorous spectroscopic profile of 4-isopropylcinnamic acid, synthesizing

experimental data with mechanistic interpretation. It is designed for researchers requiring

precise characterization standards for quality control and structural validation.

Chemical Identity & Physical Properties[4][5][6][7][8]
[9][10]
Before spectroscopic analysis, the compound must meet baseline physical specifications.
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Property Specification Notes

IUPAC Name
(2E)-3-(4-propan-2-

ylphenyl)prop-2-enoic acid

Trans isomer is

thermodynamically favored.

Molecular Formula C₁₂H₁₄O₂

Molecular Weight 190.24 g/mol
Monoisotopic Mass: 190.0994

Da

Melting Point 157 – 161 °C
Sharp melting range indicates

high purity.

Solubility DMSO, Methanol, Ethanol
Sparingly soluble in water;

soluble in alkaline solutions.

Appearance
White to off-white crystalline

powder

Synthesis & Sample Preparation
To ensure spectroscopic data reflects the intrinsic properties of the analyte rather than

impurities, a standardized synthesis and purification protocol is recommended. The

Knoevenagel Condensation is preferred over the Perkin reaction for this substrate due to

milder conditions and higher yields.

Experimental Protocol: Knoevenagel Condensation
Objective: Synthesis of high-purity (E)-4-isopropylcinnamic acid.

Reagents: Combine 4-isopropylbenzaldehyde (10 mmol), malonic acid (12 mmol), and

pyridine (20 mL) in a round-bottom flask.

Catalysis: Add piperidine (0.5 mL) as a catalyst.

Reaction: Heat the mixture to 80–100 °C for 2–4 hours until CO₂ evolution ceases.

Work-up: Pour the reaction mixture into ice-cold HCl (1 M, 100 mL) to precipitate the crude

acid.
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Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water

(1:1).

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization
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Figure 1: Step-by-step Knoevenagel condensation workflow for isolating high-purity 4-

isopropylcinnamic acid.
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Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the trans geometry and the para-substitution pattern.

Solvent: DMSO-d₆ (Recommended for solubility and preventing carboxyl proton exchange).

¹H NMR Data (400 MHz, DMSO-d₆)
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

12.35 Broad Singlet 1H –COOH

Carboxylic acid

proton;

exchangeable

with D₂O.

7.58
Doublet (J = 16.0

Hz)
1H =CH–Ar (β)

Large coupling

constant

(J~16Hz)

confirms trans

(E) geometry.

7.62
Doublet (J = 8.2

Hz)
2H

Ar–H (ortho to

alkene)

Part of AA'BB'

system;

deshielded by

conjugation.

7.30
Doublet (J = 8.2

Hz)
2H

Ar–H (ortho to

alkyl)

Part of AA'BB'

system; shielded

relative to H-2,6.

6.48
Doublet (J = 16.0

Hz)
1H =CH–COOH (α)

Upfield vinyl

proton due to

conjugation with

carbonyl.

2.92
Septet (J = 6.9

Hz)
1H –CH(CH₃)₂

Methine proton

of the isopropyl

group.

1.21
Doublet (J = 6.9

Hz)
6H –CH(CH₃)₂

Methyl protons of

the isopropyl

group.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~168.0 ppm[4][5]
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Alkene (β-C): ~144.0 ppm (Deshielded by aromatic ring)

Alkene (α-C): ~119.0 ppm

Aromatic Quaternary (Ipso-alkene): ~132.0 ppm

Aromatic Quaternary (Ipso-alkyl): ~151.0 ppm

Aromatic CH: ~128.5 ppm, ~127.0 ppm

Isopropyl Methine: ~33.5 ppm

Isopropyl Methyl: ~23.5 ppm

B. Infrared (IR) Spectroscopy
IR analysis provides a rapid "fingerprint" verification of functional groups.[4][5]

Wavenumber (cm⁻¹) Vibration Mode Functional Group

2500 – 3300 O–H Stretch (Broad)
Carboxylic Acid (H-bonded

dimer)

2960, 2870 C–H Stretch Aliphatic (Isopropyl group)

1680 – 1690 C=O Stretch Conjugated Carboxylic Acid

1625 C=C Stretch
Alkene (Conjugated with

aromatic ring)

1510, 1600 C=C Ring Stretch Aromatic Skeleton

1385, 1365 C–H Bend (Gem-dimethyl)
Isopropyl "Doublet"

(Diagnostic)

980 =C–H Bend (Out-of-plane) Trans-alkene geometry

C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through

specific fragmentation pathways.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Analysis_of_Cinnamic_Acid.pdf
https://www.docbrown.info/page06/spectra2/cinnamic-acid-ir.htm
https://www.benchchem.com/product/b097330
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for [M-H]⁻).

Fragmentation Logic (EI)
Molecular Ion (M⁺):m/z 190 (Base peak or high intensity).

Loss of Methyl (M – 15):m/z 175. Cleavage of a methyl group from the isopropyl moiety. This

is a characteristic benzylic-like cleavage stabilized by the aromatic ring.

Loss of COOH/Formyl (M – 45):m/z 145. Decarboxylation typical of cinnamic acids.

Tropylium Formation:m/z 117/115. Rearrangement of the aromatic core after losing side

chains.

Fragmentation Pathway Diagram
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[M - CH3]+
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Figure 2: Proposed EI-MS fragmentation pathway for 4-isopropylcinnamic acid.

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities must be monitored:

4-Isopropylbenzaldehyde: Starting material.

Detection: 1H NMR singlet at ~10.0 ppm (aldehyde proton).

Cis-Isomer ((Z)-4-isopropylcinnamic acid): Synthetic byproduct.

Detection: 1H NMR doublet with J ≈ 12 Hz (vs. 16 Hz for trans).
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Malonic Acid derivatives: Incomplete decarboxylation.

Detection: Extra aliphatic peaks in NMR or broad melting range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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